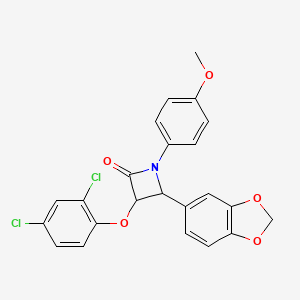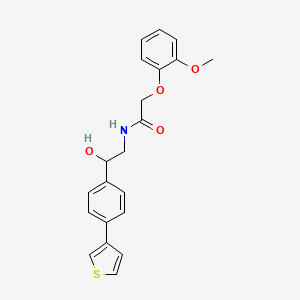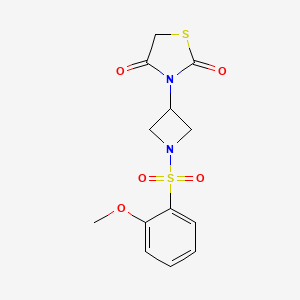
4-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one is a useful research compound. Its molecular formula is C23H17Cl2NO5 and its molecular weight is 458.29. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Biological Activities
Chemical Transformations
The study of similar compounds, such as those involving benzodioxol and dichlorophenoxy groups, focuses on understanding their chemical behavior, synthetic pathways, and potential for creating novel molecules with desirable properties. For example, research into the acidolysis of lignin model compounds sheds light on the mechanisms of bond cleavage, which is crucial for developing sustainable chemical processes and materials (Yokoyama, 2015).
Biological Activities
The exploration of bioactive compounds, especially those related to the benzodioxol and dichlorophenoxy groups, often aims to identify potential therapeutic applications. For instance, studies on various compounds synthesized in laboratories have focused on their tumor specificity and toxicity to normal cells, highlighting the importance of chemical modification to enhance therapeutic efficacy and reduce side effects (Sugita et al., 2017).
Environmental and Toxicological Research
Environmental Impact of Related Chemicals
Research into the environmental behavior and impact of closely related chemicals, such as 2,4-dichlorophenoxyacetic acid (2,4-D), focuses on their persistence, toxicity, and potential for bioaccumulation. This is vital for assessing the environmental safety of chemical compounds used in agriculture and industry (Werner et al., 2012).
Toxicology and Biodegradation
The toxicological studies and biodegradation mechanisms of structurally similar compounds provide insights into their potential risks and the strategies for mitigating environmental contamination. The exploration of microbial degradation pathways is particularly important for developing bioremediation approaches to handle pollution from industrial chemicals (Magnoli et al., 2020).
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO5/c1-28-16-6-4-15(5-7-16)26-21(13-2-8-19-20(10-13)30-12-29-19)22(23(26)27)31-18-9-3-14(24)11-17(18)25/h2-11,21-22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNLFQGQUVCRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)OC3=C(C=C(C=C3)Cl)Cl)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chloro-4-fluorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]morpholine](/img/structure/B2539591.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2539594.png)


![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)
![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)
![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)


![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)